

# In-Depth Toxicological Profile of Flufenpyr-ethyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flufenpyr-ethyl*

Cat. No.: *B062188*

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## Abstract

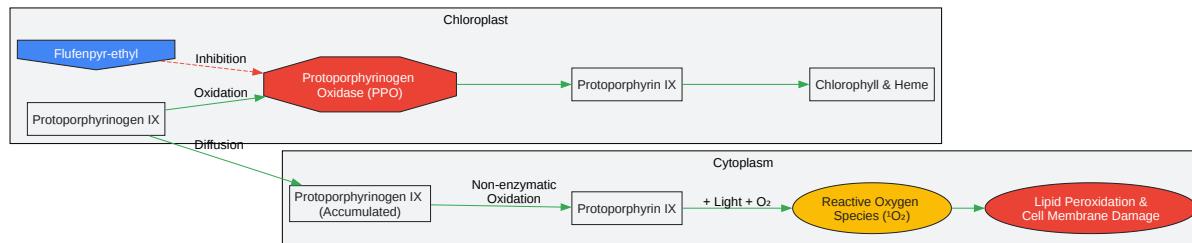
**Flufenpyr-ethyl** is a synthetic contact herbicide effective against a variety of broadleaf weeds. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, cell death. This technical guide provides a comprehensive overview of the toxicological profile of **Flufenpyr-ethyl**, summarizing key data on its acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic material. The guide also details its metabolic fate and ecotoxicological impact, presenting quantitative data in structured tables and outlining the methodologies of key experimental studies.

## Chemical and Physical Properties

Property	Value
IUPAC Name	ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
CAS Number	188489-07-8
Molecular Formula	C <sub>16</sub> H <sub>13</sub> ClF <sub>4</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	408.73 g/mol
Appearance	White to cream-colored powder
Melting Point	100 °C
Vapor Pressure	3.76 x 10 <sup>-4</sup> mPa (at 20 °C)
Log P (octanol-water partition coefficient)	2.99

## Mechanism of Action

**Flufenpyr-ethyl**'s herbicidal activity stems from its inhibition of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplast.<sup>[1][2]</sup> PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.<sup>[1][2]</sup> Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast into the cytoplasm.<sup>[3]</sup> In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.<sup>[3]</sup> This cytoplasmic protoporphyrin IX, in the presence of light and molecular oxygen, acts as a photosensitizer, generating highly reactive singlet oxygen (<sup>1</sup>O<sub>2</sub>).<sup>[3][4]</sup> Singlet oxygen and other reactive oxygen species (ROS) cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and rapid tissue necrosis.<sup>[4][5][6]</sup>



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**Caption:** Mechanism of action of **Flufenpyr-ethyl** via PPO inhibition.

## Mammalian Toxicology

A comprehensive battery of toxicological studies has been conducted to evaluate the potential hazards of **Flufenpyr-ethyl** to mammals.

## Acute Toxicity

**Flufenpyr-ethyl** exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

[7]

Study	Species	Route	Value	Classification
LD <sub>50</sub>	Rat	Oral	> 5000 mg/kg bw	Low Toxicity
LD <sub>50</sub>	Rat	Dermal	> 5000 mg/kg bw	Low Toxicity
LC <sub>50</sub>	Rat	Inhalation	> 5.0 mg/L	Low Toxicity

## Subchronic and Chronic Toxicity

The primary target organs identified in subchronic and chronic studies are the liver and kidneys.[\[8\]](#)

Study Duration	Species	NOAEL	LOAEL	Key Findings
13-Week	Rat	-	-	Urinary incontinence, increased food/water consumption, hematological and biochemical changes, kidney and liver effects.
18-Month	Mouse	40 mg/kg/day	-	Minimal signs of toxicity.

## Carcinogenicity and Genotoxicity

**Flufenpyr-ethyl** is not considered to be carcinogenic or genotoxic.

Study	Result
Carcinogenicity (Rat & Mouse)	Not carcinogenic. <a href="#">[9]</a>
Ames Test	Negative
In vitro Mammalian Cell Gene Mutation Assay	Negative
In vivo Mouse Bone Marrow Micronucleus Test	Negative

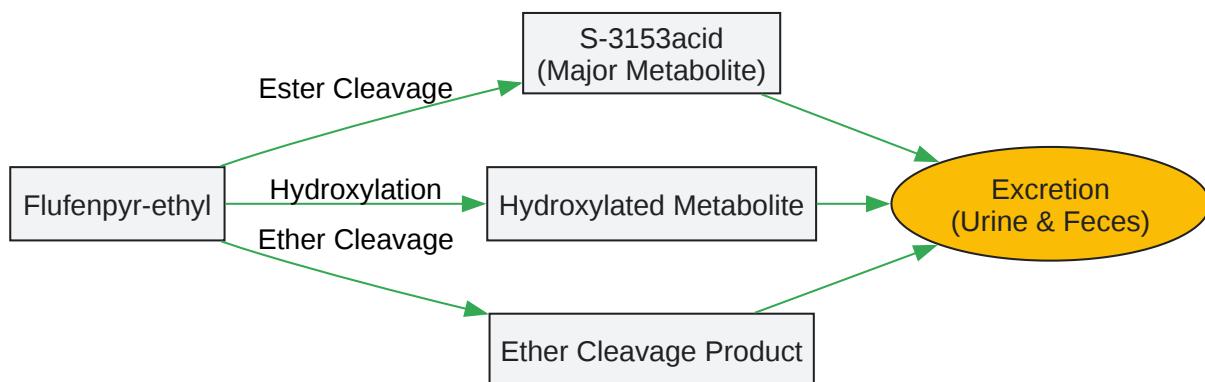
## Reproductive and Developmental Toxicity

**Flufenpyr-ethyl** is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.

Study	Species	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings
Developmental	Rat	1000 mg/kg/day	1000 mg/kg/day	No adverse effects observed.
Developmental	Rabbit	300 mg/kg/day	1000 mg/kg/day	Maternal mortality at higher doses.
2-Generation Reproduction	Rat	5 mg/kg/day (parental)	-	Minimal parental toxicity at the lowest dose.

## Metabolism

In rats and mice, orally administered **Flufenpyr-ethyl** is rapidly and extensively metabolized. [10] The primary metabolic pathways involve ester cleavage, hydroxylation of the methyl group on the pyridazine ring, and ether cleavage.[10] The major metabolite identified in both urine and feces is the ester-cleaved product, S-3153acid.[10] Excretion is primarily through urine and feces, with no significant sex-related differences observed in the metabolic profile.[10]



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**Caption:** Proposed metabolic pathway of **Flufenpyr-ethyl** in rats.

## Ecotoxicology

The potential environmental impact of **Flufenpyr-ethyl** has been assessed in various non-target organisms.

Organism	Test Duration	Endpoint	Value	Toxicity Classification
Fish (sp. not specified)	96 hours	LC <sub>50</sub>	Data not available	-
Daphnia magna	48 hours	EC <sub>50</sub>	Data not available	-
Algae (sp. not specified)	72 hours	EC <sub>50</sub>	Data not available	-
Honeybee (Apis mellifera)	48 hours	Oral LD <sub>50</sub>	> 11 µ g/bee	Relatively Nontoxic[11]
Honeybee (Apis mellifera)	48 hours	Contact LD <sub>50</sub>	> 11 µ g/bee	Relatively Nontoxic[11]

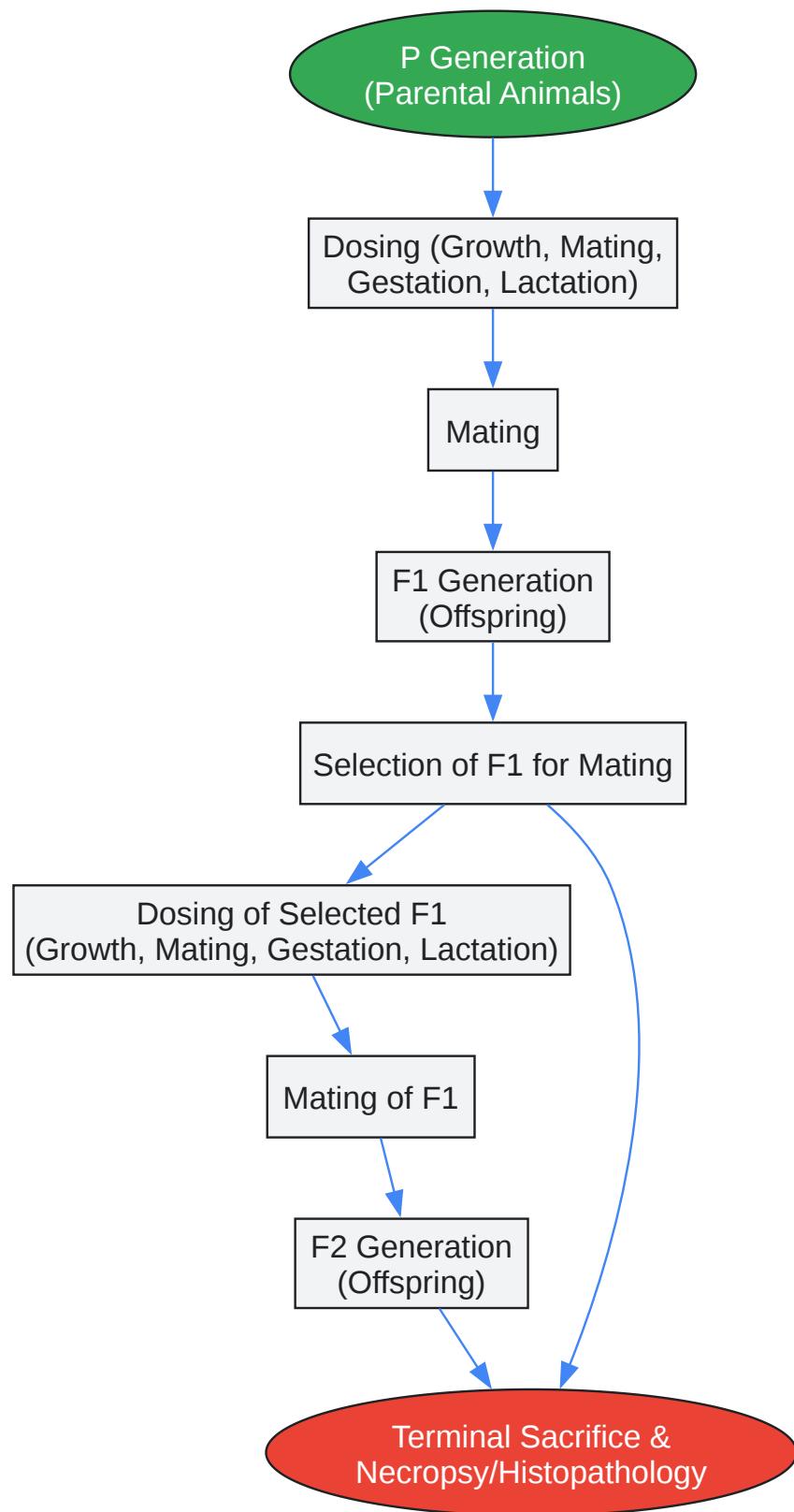
## Experimental Protocols

The toxicological evaluation of **Flufenpyr-ethyl** was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

## Two-Generation Reproduction Toxicity Study (based on OECD 416)

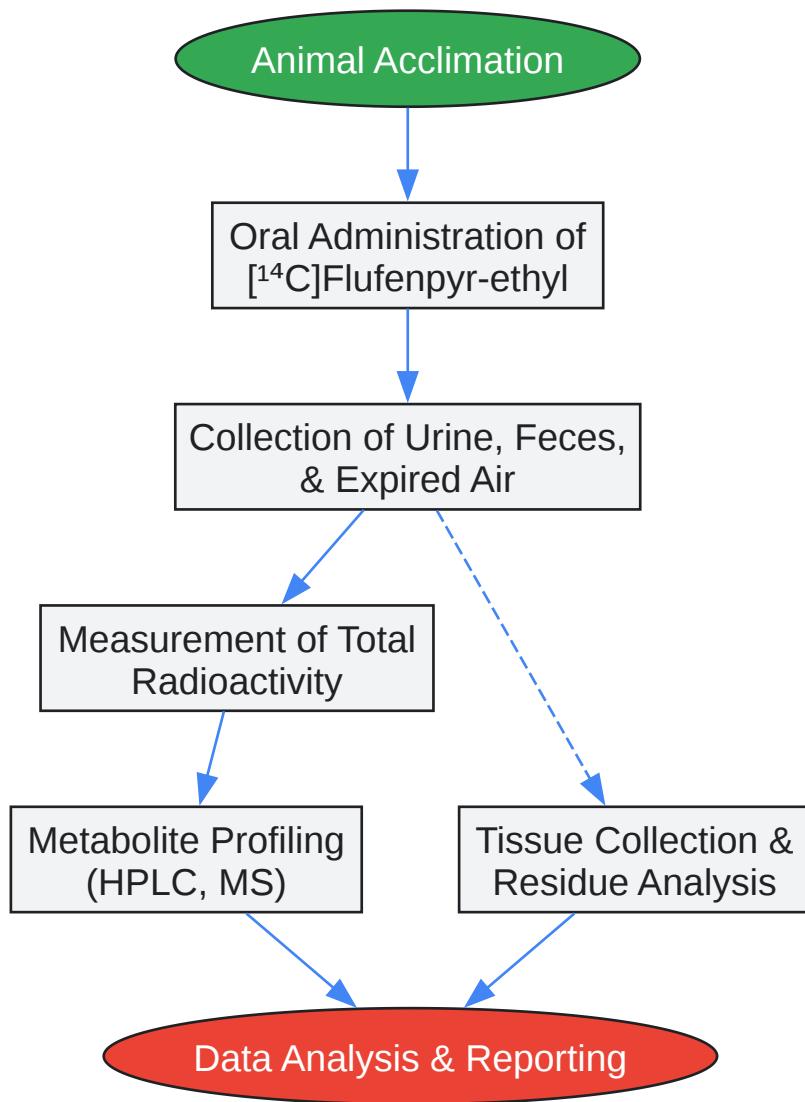
- Objective: To assess the effects of **Flufenpyr-ethyl** on male and female reproductive performance and on the growth and development of offspring over two generations.[8]
- Test Species: Rat.[8]
- Administration: The test substance is administered daily in the diet at graduated doses to several groups of males and females.[12]

- Dosing: Parental (P) generation animals are dosed during growth, mating, gestation, and lactation. Selected first-generation (F1) offspring are then dosed through their growth, mating, and production of a second-generation (F2).[\[12\]](#)
- Endpoints: Daily clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and pup growth are recorded. Gross necropsy and histopathology are performed on parental animals and selected offspring.[\[8\]](#)

[Click to download full resolution via product page](#)**Caption:** General workflow for a two-generation reproduction toxicity study.

## In Vivo Metabolism Study (based on general principles)

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of **Flufenpyr-ethyl** in a mammalian model.
- Test Species: Rat and Mouse.[\[10\]](#)
- Administration: A single oral dose of radiolabeled ( $[^{14}\text{C}]$ ) **Flufenpyr-ethyl** is administered.[\[10\]](#)
- Sample Collection: Urine, feces, and expired air are collected at specified intervals over a period of several days. At the end of the study, tissues are collected for analysis of residual radioactivity.[\[10\]](#)
- Analysis: Samples are analyzed for total radioactivity. Urine and feces are further analyzed to identify and quantify metabolites using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).



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**Caption:** General workflow for an in vivo metabolism study.

## Conclusion

**Flufenpyr-ethyl** demonstrates low acute toxicity in mammals and is not considered to be carcinogenic or genotoxic. The primary toxicological concerns are related to effects on the liver and kidneys following repeated exposure. It is not a reproductive or developmental toxicant in the absence of maternal toxicity. The herbicidal efficacy of **Flufenpyr-ethyl** is attributed to its potent inhibition of protoporphyrinogen oxidase, leading to light-dependent oxidative stress and cell death in susceptible plants. While it is classified as relatively nontoxic to bees, a comprehensive evaluation of its ecotoxicological profile for aquatic organisms requires further

publicly available data. The metabolic fate of **Flufenpyr-ethyl** in mammals is characterized by rapid metabolism and excretion. This in-depth toxicological profile provides essential information for researchers, scientists, and drug development professionals for risk assessment and the development of safer herbicidal alternatives.

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